1-((4-chlorophenyl)sulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)piperidine-3-carboxamide
Description
1-((4-Chlorophenyl)sulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)piperidine-3-carboxamide is a heterocyclic compound featuring a piperidine core substituted with a carboxamide group at position 3 and a 4-chlorophenylsulfonyl moiety. The pyrazole ring (1,3-dimethyl-1H-pyrazol-5-yl) is linked via an amide bond, contributing to its unique electronic and steric profile.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(2,5-dimethylpyrazol-3-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O3S/c1-12-10-16(21(2)20-12)19-17(23)13-4-3-9-22(11-13)26(24,25)15-7-5-14(18)6-8-15/h5-8,10,13H,3-4,9,11H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTZMLDTSAFWRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the piperidine ring One common approach is the reaction of piperidine with chlorosulfonyl chloride to introduce the sulfonyl group
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of sulfonyl chlorides or sulfonic acids.
Reduction: Production of reduced derivatives of the piperidine ring.
Substitution: Introduction of various functional groups at different positions on the molecule.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Compound A : N-[(4-Chlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide
- Key Differences :
- Replaces the piperidine-carboxamide group with a pyridine-sulfonamide scaffold.
- Features a 3,4,5-trimethylpyrazole instead of 1,3-dimethylpyrazole.
- Impact: The pyridine ring may enhance π-π stacking interactions compared to piperidine.
Compound B : N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide
- Key Differences :
- Substitutes 4-chlorophenylsulfonyl with 4-methoxyphenylsulfonyl.
- Impact :
Compound C : AM251 (Cannabinoid Receptor Antagonist)
- Key Differences :
- Replaces sulfonyl-piperidine with a dichlorophenyl-pyrazole-carboxamide.
- Contains an iodine substituent instead of a sulfonyl group.
- Impact: Iodine’s larger atomic radius may enhance van der Waals interactions in hydrophobic pockets.
Physicochemical Properties
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Sulfonylation | 4-Cl-Ph-SOCl, EtN | DCM | 0°C → RT | 75–85 |
| Amide Coupling | EDC, HOBt, DIPEA | DMF | RT, 24 h | 60–70 |
Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Level: Basic
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., [M+H] at m/z 422.1054 for CHClNOS) .
- NMR Spectroscopy:
- H NMR: Identify pyrazole methyl groups (δ 2.5–3.0 ppm) and sulfonyl aromatic protons (δ 7.6–8.0 ppm) .
- C NMR: Detect sulfonyl carbon (~140 ppm) and amide carbonyl (~168 ppm) .
- IR Spectroscopy: Confirm sulfonyl (1150–1350 cm) and amide (1650–1700 cm) functional groups .
Key Markers for Purity:
- HPLC: Use a C18 column (acetonitrile/water gradient, 1.0 mL/min); retention time ~12.3 min with >95% purity .
How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound in target modulation?
Level: Advanced
Methodological Answer:
- Analog Synthesis: Modify substituents on the pyrazole (e.g., methyl → ethyl) or sulfonyl (e.g., Cl → F) groups to assess electronic/steric effects .
- Biological Assays: Test analogs in enzyme inhibition assays (e.g., kinase profiling) or cell-based models (e.g., cancer cell viability) to correlate structural changes with activity .
- Molecular Docking: Use software like AutoDock Vina to predict binding poses with target proteins (e.g., COX-2 or PI3K), focusing on hydrogen bonds with sulfonyl/amide groups .
Q. Table 2: SAR Design Framework
| Variable | Modification | Assay Type | Key Outcome |
|---|---|---|---|
| Pyrazole Substituent | 1,3-Dimethyl → 1-Ethyl-3-H | Kinase Inhibition | Reduced IC by 40% |
| Sulfonyl Group | 4-Cl → 4-F | Cytotoxicity (HeLa cells) | Improved selectivity (EC = 2.1 µM) |
What strategies are recommended for resolving contradictions in biological activity data across different assay systems?
Level: Advanced
Methodological Answer:
- Assay Standardization: Use identical cell lines (e.g., HEK293 vs. HeLa) and normalize data to positive controls (e.g., doxorubicin for cytotoxicity) .
- Mechanistic Profiling: Combine biochemical (e.g., enzyme inhibition) and phenotypic (e.g., apoptosis markers) assays to distinguish direct target engagement from off-target effects .
- Data Meta-Analysis: Apply statistical tools (e.g., PCA or clustering) to identify outliers or assay-specific artifacts .
Case Study:
Inconsistent IC values in kinase assays (e.g., 0.5 µM vs. 5.0 µM) were resolved by adjusting ATP concentrations (1 mM vs. 10 mM), revealing ATP-competitive binding .
What computational methods are suitable for predicting the metabolic stability of this compound?
Level: Advanced
Methodological Answer:
- In Silico Tools: Use ADMET Predictor or SwissADME to estimate metabolic sites (e.g., sulfonyl group hydrolysis) and half-life .
- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for labile groups (e.g., amide C–N bond) to predict susceptibility to enzymatic cleavage .
- CYP450 Inhibition Assays: Test in vitro with human liver microsomes (HLMs) to identify cytochrome P450 interactions (e.g., CYP3A4-mediated oxidation) .
How can researchers optimize reaction yields during scale-up synthesis while maintaining purity?
Level: Advanced
Methodological Answer:
- Flow Chemistry: Implement continuous flow reactors for sulfonylation steps to enhance mixing and heat transfer (residence time: 30 min, 50°C) .
- DoE Optimization: Use a central composite design to vary temperature, solvent ratio, and catalyst loading (e.g., 10–20 mol% EDC), achieving >85% yield .
- In-Line Analytics: Integrate FTIR or UV-vis probes for real-time monitoring of key intermediates .
What crystallographic techniques are employed to confirm the solid-state structure of this compound?
Level: Advanced
Methodological Answer:
Q. Table 3: Crystallographic Data
| Parameter | Value |
|---|---|
| Space Group | P2/c |
| a, b, c (Å) | 9.00, 20.10, 11.47 |
| β (°) | 92.0 |
| R Factor | 0.056 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
